Calcitonin

Description

Properties

Key on ui mechanism of action |

Calcitonin has been demonstrated to have chondroprotective effects under pre-clinical settings. It is debated whether this effect is mediated through subchondral-bone, directly on cartilage or both in combination. We investigated possible direct effects of salmon calcitonin on proteoglycans and collagen-type-II synthesis in osteoarthritic (OA) cartilage. Human OA cartilage explants were cultured with salmon calcitonin (100 pM-100 nM). Direct effects of calcitonin on articular cartilage were evaluated by 1) measurement of proteoglycan synthesis by incorporation of radioactive labeled 35SO4 (5 uCi) 2) quantification of collagen-type-II formation by pro-peptides of collagen type II (PIINP) ELISA, 3) QPCR expression of the calcitonin receptor in OA chondrocytes using four individual primer pairs, 4) activation of the cAMP signaling pathway by EIA and, 5) investigations of metabolic activity by AlamarBlue. QPCR analysis and subsequent sequencing confirmed expression of the calcitonin receptor in human chondrocytes. All doses of salmon calcitonin significantly elevated cAMP levels (P < 0.01 and P < 0.001). Calcitonin significantly and concentration-dependently [100 pM-100 nM] induced proteoglycan synthesis measured by radioactive 35SO4 incorporation, with a 96% maximal induction at 10 nM (P < 0.001) corresponding to an 80% induction of 100 ng/ml IGF, (P < 0.05). In alignment with calcitonin treatments (100 pM-100 nM) resulted in 35% (P < 0.01) increased PIINP levels. Calcitonin treatment increased proteoglycan and collagen synthesis in human OA cartilage. In addition to its well-established effect on subchondral bone, calcitonin may prove beneficial to the management of joint diseases through direct effects on chondrocytes. Caclitonin directly inhibits osteoclastic bone resorption. Another way calcitonin plays a role in calcium homeostasis is by decreasing tubular reabsorption and promoting renal excretion of calcium. The mechanism for analgesia is unknown, but it is thought to be from decreased prostaglandins and stimulation of beta-endorphins. |

|---|---|

CAS No. |

9007-12-9 |

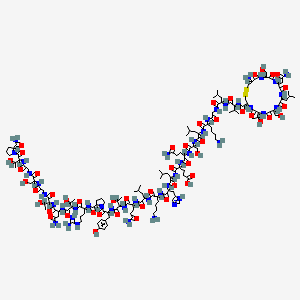

Molecular Formula |

C151H226N40O45S3 |

Molecular Weight |

3417.9 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1 |

InChI Key |

LDVRMNJZLWXJPL-GXQFRRLTSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |

sequence |

CSNLSXCVLGKLSQELHKLQXYPRXNXGSGXP |

Synonyms |

Calcihexal Calcimar calcitonin salmon Forcaltonin Fortical Miacalcic Miacalcin recombinant salmon calcitonin salcatonin salmon calcitonin salmon calcitonin (1-32) synthetic salmon calcitonin |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Calcitonin Salmon Action

Calcitonin Receptor (CTR) Subtypes and Isoforms in Research Models

The this compound receptor (CTR) is encoded by the CALCR gene guidetopharmacology.org. Different isoforms of the CTR exist, arising from alternative splicing of the gene transcript nih.govnih.gov. These isoforms have been described in various animal species and exhibit differential tissue expression and signaling properties nih.govnih.gov. In humans, two major alternatively spliced isoforms, designated CT(a)R and CT(b)R, have been identified, differing by the presence or absence of a 16-amino acid insert in the first intracellular loop nih.govplos.org. Research models utilizing these isoforms have shown that the presence of this insert can significantly impact the receptor's ability to couple to downstream signaling pathways nih.gov.

Identification and Characterization of Receptor Activity-Modifying Proteins (RAMPs) in CTR Function

Receptor activity-modifying proteins (RAMPs) are single transmembrane domain accessory proteins that interact with many GPCRs, including the CTR, and modulate their function nih.govnih.gov. RAMPs are a family of three proteins in humans: RAMP1, RAMP2, and RAMP3 nih.gov. While the CTR can reach the cell surface in the absence of RAMPs, RAMPs can influence CTR trafficking to the cell surface and, importantly, alter its ligand binding preferences and signaling nih.govnih.govunc.edu. The interaction of CTR with different RAMPs can lead to the formation of receptor complexes with distinct pharmacological profiles, including the formation of amylin receptors (AMY1, AMY2, and AMY3) when CTR interacts with RAMP1, RAMP2, or RAMP3, respectively guidetopharmacology.orgwikipedia.org. Studies have shown that RAMPs can modulate various aspects of CTR function, including trafficking, ligand binding, and signaling nih.govotago.ac.nz.

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro/in silico)

The binding of this compound-salmon to the CTR involves specific kinetics and thermodynamics that have been studied in vitro. Salmon this compound is known for its high affinity for the CTR and its slow dissociation rate, which contributes to its prolonged action compared to human this compound bioscientifica.complos.org. Studies comparing the binding of salmon this compound and human this compound to the CTR have shown that while they can be equipotent in initial receptor activation, salmon this compound induces a more sustained response, which is linked to its slow off-rate from the receptor plos.org. The ability of salmon this compound to form specific secondary structures, such as an alpha-helix, has been suggested as an important factor influencing its dissociation rate from the receptor bioscientifica.comwikipedia.org.

Structural Insights into this compound-Salmon Ligand-Receptor Interactions (e.g., Cryo-EM, X-ray Crystallography of Receptor Domains, NMR)

Structural studies utilizing techniques such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) have provided valuable insights into the interaction between this compound-salmon and the CTR acs.orgthermofisher.cnnih.govresearchgate.netresearchgate.net. Cryo-EM has been used to determine the structure of the full-length CTR in complex with salmon this compound and the heterotrimeric Gs protein, offering a near-atomic resolution view of this complex acs.orgnih.govresearchgate.net. These structures reveal how the peptide agonist engages the receptor, including the interaction of the peptide's N-terminus within the transmembrane bundle of the CTR nih.govresearchgate.net. X-ray crystallography has provided detailed structures of the extracellular domain (ECD) of the human CTR in complex with truncated salmon this compound analogues, showing similarities to other class B GPCR ECDs and highlighting differences in the bound ligand conformation compared to related peptides like CGRP and adrenomedullin (B612762) researchgate.net. NMR has also been utilized to study the structure of salmon this compound itself in solution, revealing its conformational properties nih.govresearchgate.net.

Intracellular Signaling Pathways Mediated by this compound-Salmon

Upon binding of this compound-salmon to the CTR, several intracellular signaling pathways are activated. The primary mechanisms involve coupling to G proteins, leading to the modulation of key second messengers.

Cyclic Adenosine (B11128) Monophosphate (cAMP)-Dependent Signaling Cascades

A major signaling pathway mediated by the CTR upon activation by this compound-salmon is the cyclic adenosine monophosphate (cAMP) pathway patsnap.comnih.govspringermedizin.deoup.com. The binding of this compound-salmon to the CTR activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP patsnap.comspringermedizin.de. Elevated levels of intracellular cAMP then activate protein kinase A (PKA), which subsequently phosphorylates various target proteins within the cell, leading to downstream cellular effects patsnap.comwikipedia.org. Studies have shown that salmon this compound induces a sustained accumulation of cAMP in cells expressing the CTR plos.org. The insert-negative isoform of the human CTR shows a significantly higher potency in stimulating the cAMP response compared to the insert-positive isoform nih.gov.

Calcium Signaling Modulation

In addition to the cAMP pathway, CTR activation by this compound-salmon can also modulate intracellular calcium signaling nih.govoup.comnih.gov. CTRs can couple to the phospholipase C (PLC) pathway, which can be initiated by coupling to multiple G proteins nih.gov. Activation of PLC leads to the release of Ca²⁺ from intracellular stores and can also promote the influx of extracellular calcium nih.gov. Research in peripheral lymphocytes expressing functional CTRs has demonstrated that binding with salmon this compound induces an increase in intracellular calcium levels nih.gov. This modulation of calcium signaling is involved in various cellular functions, including cell proliferation and cytokine production in lymphocytes nih.gov. The insert-negative isoform of the human CTR has been shown to stimulate a transient calcium response, which was not observed with the insert-positive receptor isoform nih.gov.

Mitogen-Activated Protein Kinase (MAPK) and Other Downstream Effectors in Cellular Models

Activation of the this compound receptor by this compound-salmon can lead to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in various cellular models. The MAPK pathway is a critical intracellular signaling cascade involved in regulating diverse cellular functions, including proliferation, differentiation, and apoptosis. researchgate.net

Research in certain cancer cell lines has indicated that this compound can decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway. nih.gov In MDA-MB-231 breast cancer cells exhibiting constitutive phosphorylated ERK1/2, this compound was shown to phosphorylate c-Raf via the protein kinase A (PKA) pathway, resulting in the suppression of ERK1/2 phosphorylation. nih.gov This suggests a potential link between this compound signaling, PKA activation, and the modulation of the MAPK pathway at the level of c-Raf in these cells. However, this compound did not show significant effects on the proliferation of MCF-7 breast cancer cells, which did not exhibit constitutive phosphorylated ERK1/2. nih.gov

Studies in the context of chronic stress in mice have also explored the involvement of MAPK pathways. Transcriptomic analysis in the hippocampus of chronically stressed mice revealed an upregulation of the MAPK signaling pathway. nih.gov Further investigation showed enhanced phosphorylation levels of ERK, p38, and JNK kinases. nih.gov Treatment with this compound-salmon was found to downregulate the phosphorylation levels of p38 and JNK, while the phosphorylated ERK level remained unaffected. nih.gov This indicates a selective modulation of specific branches of the MAPK pathway by this compound-salmon in this model.

In porcine aortic smooth muscle cells, activation of MAPK was observed, and this activation was inhibited by various agents targeting intracellular calcium and phospholipase C, suggesting a role for calcium and G protein-mediated signaling in MAPK activation in these cells. physiology.org

Beyond the MAPK pathway, this compound receptor activation is known to mediate downstream signaling through several classic GPCR pathways. These include the induction of cyclic AMP (cAMP), β-arrestin recruitment, and calcium mobilization. plos.org The activation of adenylate cyclase by Gαs provokes an elevation of intracellular cAMP, subsequently activating PKA, which then phosphorylates multiple downstream targets. nih.govresearchgate.net

Biased Agonism and Functional Selectivity in this compound-Salmon Signaling

Biased agonism, or functional selectivity, describes the phenomenon where a ligand preferentially activates certain signaling pathways over others upon binding to a single receptor. nih.gov This concept is relevant to this compound-salmon's interaction with the this compound receptor and its related receptor complexes.

Studies comparing salmon this compound (sCT) and human this compound (hCT) on the human this compound receptor (CT(a)R) expressed in mammalian cell lines have revealed differences in their signaling profiles, suggesting ligand bias. plos.org While sCT and hCT were equipotent in short-term stimulations regarding CT(a)R activation in vitro, differences emerged during long-term stimulation. plos.org sCT induced a prolonged activation of both cAMP accumulation and β-arrestin recruitment for up to 72 hours, whereas hCT lost activity significantly earlier. plos.org This prolonged signaling by sCT was partially attenuated by acid wash, suggesting a role for activated internalized receptors that continue to signal. plos.org

This differential signaling pattern highlights that sCT and hCT can elicit qualitatively different responses via the same receptor, demonstrating ligand-directed stimulus bias. plos.org The ability of sCT to induce prolonged signaling compared to hCT is a notable aspect of its pharmacological profile and may contribute to its distinct biological effects. plos.org

The interaction of this compound-salmon with amylin receptor subtypes (formed by CTR and RAMPs) also contributes to functional selectivity. nih.govnih.govbiorxiv.org These heterodimers exhibit varying affinities for sCT, and agonist binding can modulate the subunit interactions, influencing G protein coupling and cAMP signaling. biorxiv.org For instance, sCT can promote the dissociation of the AMY3 receptor (CTR-RAMP3), impacting signaling. biorxiv.org

Gene Expression Modulation and Transcriptional Regulation in this compound-Responsive Cells

This compound-salmon can influence gene expression and transcriptional regulation in cells that express the this compound receptor. The this compound receptor is found in various tissues, including bone, kidney, placenta, and brain. ucl.ac.uk

While the precise mechanisms of how this compound-salmon specifically modulates gene expression are still being elucidated, the activation of downstream signaling pathways, particularly the cAMP/PKA pathway and potentially MAPK pathways, can ultimately impact the activity of transcription factors that regulate gene expression. researchgate.netnih.govresearchgate.net

Studies on the this compound/CGRP gene itself have provided insights into its transcriptional regulation. In thyroid C cells, the this compound gene is primarily expressed, while in neuronal cells, alternative splicing leads to the production of CGRP mRNA. ucl.ac.ukoup.com The expression of the this compound gene is regulated by factors such as extracellular calcium concentration, which influences this compound secretion. oup.com Research has suggested the involvement of transcriptional repressors like DREAM (downstream regulatory element antagonist modulator) in the calcium-dependent regulation of human this compound gene expression in a calcium- and cAMP-dependent manner. oup.com

In non-mammalian systems, like salmon gills, the this compound gene is expressed, suggesting an autocrine or paracrine regulatory role of this compound in this tissue. nih.gov

Furthermore, studies in rainbow trout have investigated the effects of this compound-salmon on the expression of microRNAs (miRNAs) in scales. china-fishery.cn Intraperitoneal injection of sCT in rainbow trout juveniles led to changes in the expression profiles of several miRNAs in scales. china-fishery.cn KEGG enrichment analysis of the predicted target genes of these differentially expressed miRNAs showed enrichment in pathways like the Toll-like receptor and estrogen-related signaling pathways. china-fishery.cn This suggests that this compound-salmon may exert some of its effects by modulating miRNA expression, which in turn can regulate the expression of numerous target genes involved in various cellular processes.

Cellular Responses to this compound-Salmon in Non-Human Biological Systems (e.g., cell lines, tissue cultures)

This compound-salmon has been extensively studied in various non-human biological systems, including cell lines and tissue cultures, to understand its cellular effects. These studies have provided valuable insights into the mechanisms of this compound-salmon action at the cellular level.

In porcine renal tubular cells (LLC-PK1 cell line), salmon this compound has been shown to increase the production of plasminogen activator in a dose-dependent manner, with effects observed in the concentration range of 0.03-300 nM. nih.gov This increase in plasminogen activator production was accompanied by an inhibition of cell multiplication, both of which were reversible effects. nih.gov Human this compound was found to be significantly less potent than salmon this compound in this system, consistent with potency differences observed in other biological systems. nih.gov

Studies using cultured osteoclastic cells harvested from juvenile rats have demonstrated the antiresorptive activity of salmon this compound. scispace.com Salmon this compound microspheres inhibited the total resorptive activity of these cells on slices of devitalized bone in a dose-dependent manner. scispace.com Exposure to sCT led to a decrease in the number of large resorption pits, which are characteristic of osteoclastic activity. scispace.com This aligns with the known mechanism of this compound action to decrease the activity and mobility of osteoclasts. scispace.com

Human bone cell cultures obtained from temporal bone fragments have also served as a model for studying this compound action. nih.gov In these cultures, salmon this compound induced a transitory increase in 45Ca uptake, which correlated with increased cAMP concentrations. nih.gov These effects were reproducible by incubating the cultures with db-cAMP or db-cGMP, suggesting the involvement of an adenylate cyclase system. nih.gov

In human breast cancer cell lines like T 47D, which possess this compound receptors and a responsive adenylate cyclase, low doses of salmon this compound initially stimulated cell growth, followed by an inhibitory effect on cell proliferation at higher doses or longer exposure times. researchgate.net This biphasic effect was also observed with human this compound and prostaglandin (B15479496) E2, with potencies correlating with their influence on adenylate cyclase. researchgate.net this compound specifically activated the type II isoenzyme of cAMP-dependent protein kinase in T 47D cells, a response that may be linked to the observed inhibition of cell replication. researchgate.net

Studies in rat models of migraine have investigated the effects of salmon this compound on CGRP release and dural mast cell degranulation. nih.gov Salmon this compound administration ameliorated migraine-like pain by reversing increases in CGRP levels in plasma, trigeminal ganglion neurons, and ex vivo meningeal preparations induced by glyceryltrinitrate. nih.gov It also modulated mast cell behavior in the dura mater. nih.gov

Research in mice has explored the effects of this compound-salmon on energy homeostasis by targeting this compound receptor-expressing neurons in the paraventricular hypothalamus (PVH). nih.gov Acute activation of these neurons suppressed feeding and promoted locomotor activity. nih.gov Chronic silencing of these neurons led to obesity due to increased food intake, suggesting a role for this compound-salmon signaling in regulating energy balance in this non-human system. nih.gov

The use of cell lines and tissue cultures has been instrumental in dissecting the intracellular signaling pathways activated by this compound-salmon and understanding its direct effects on target cells like osteoclasts and renal tubular cells. nih.govnih.govscispace.com

Data Table: Summary of Cellular Responses to this compound-Salmon in Non-Human Systems

| Cell Type / System | Species Source | Key Observed Responses | Relevant Signaling Pathways Implicated | Source(s) |

| Renal Tubular Cells (LLC-PK1) | Porcine | Increased plasminogen activator production, inhibited cell multiplication | Adenylate cyclase, cAMP | nih.gov |

| Osteoclastic Cells (Bone Marrow Culture) | Rat | Inhibited bone resorption, decreased number of large resorption pits | Decreased activity/mobility of osteoclasts | scispace.com |

| Bone Cell Cultures | Human | Transitory increase in 45Ca uptake, increased cAMP concentrations | Adenylate cyclase, cAMP | nih.gov |

| Breast Cancer Cells (T 47D) | Human | Initial growth stimulation, followed by dose-dependent inhibition of proliferation | Adenylate cyclase, cAMP, PKA | researchgate.net |

| Trigeminal System (in vivo/ex vivo) | Rat | Modulation of CGRP release, dural mast cell degranulation | Not explicitly detailed in snippets | nih.gov |

| PVH Neurons (in vivo) | Mouse | Suppression of feeding, promotion of locomotor activity | Not explicitly detailed in snippets | nih.gov |

| Scales | Rainbow Trout | Changes in miRNA expression profiles | miRNA-mediated gene regulation | china-fishery.cn |

This table summarizes key findings from research on the cellular effects of this compound-salmon in various non-human biological systems, highlighting the diversity of responses and the signaling pathways involved.

Advanced Synthetic and Biosynthetic Approaches to Calcitonin Salmon

Peptide Synthesis Methodologies for Calcitonin-Salmon and Analogues

Chemical synthesis offers a route to obtain this compound-Salmon and various analogues. Both solid-phase and solution-phase techniques have been explored and optimized for this complex 32-amino acid peptide. google.comfrontiersin.org

Optimization of Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), a technique where the peptide chain is built upon a solid support, is a common method for synthesizing salmon this compound. google.comrutgers.edu The general principle of SPPS involves repeated cycles of deprotection, washing, coupling, and washing. The peptide is cleaved from the resin after synthesis is complete, with protecting groups typically removed simultaneously. google.comnih.gov

Optimization of SPPS for salmon this compound addresses challenges such as low synthesis efficiency due to the peptide's steric hindrance. google.com Using the Fmoc-strategy on Rink Amide MBHA resin is a common approach. google.com Different coupling times can be designed based on the synthesis difficulty of each amino acid to improve efficiency and purity. google.com For instance, longer coupling times (e.g., 3 hours) may be used for specific residues like Cys at position 1 and 7, Leu at 4, 9, and 12, Thr at 6, Val at 8, and Lys at 11, compared to 1-1.2 hours for other amino acids. google.com Protecting groups for amino acids like Ser, Thr, Tyr (tBu), Glu (OtBu), Gln (Trt), Lys (Boc), His (Boc), and Cys (Acm) are utilized during synthesis. google.com

Impurities can be introduced during each step of SPPS, including amino acid deletions, insertions, truncated peptides, racemization, and by-products. frontiersin.org These impurities can affect the purity and potentially the immunogenicity of the final product. frontiersin.org Purification by reversed-phase high performance liquid chromatography (RP-HPLC) is a crucial step after cleavage to obtain pure salmon this compound. google.comgoogle.comnih.gov

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. While SPPS is widely used, solution-phase strategies, including convergent synthesis, have also been employed for salmon this compound. google.comnih.gov One convergent liquid-phase synthesis approach involves the condensation of an Nα-Boc-cyclic decapeptide (residues 1-10 with the 1,7-disulfide bond) with a protected docosapeptide (residues 11-32). nih.gov Specific protecting groups like 2-(phenylsulfonyl)ethoxycarbonyl (Psc) and 2-(phenylsulfonyl)ethyl (Pse) have been developed and used in solution synthesis. nih.gov Deprotection steps follow the condensation, and the synthetic salmon this compound is then purified. nih.gov

Recombinant DNA Technologies for this compound-Salmon Production in Research Settings

Recombinant DNA technology provides an alternative route for producing salmon this compound, particularly in research settings. aimspress.comgoogle.com This method typically involves expressing the peptide in a host organism.

Expression Systems and Vector Design for Peptide Production

Various expression systems have been explored for recombinant salmon this compound production, including Escherichia coli and fish cell lines. nih.govresearchgate.net Vector design is critical for efficient expression. This involves cloning the gene encoding salmon this compound (or a precursor) into an expression vector compatible with the host cell system. nih.govaimspress.comgoogle.com

In E. coli, strategies to maximize extracellular accumulation of recombinant glycine-extended salmon this compound peptide (sCTgly) have been developed. nih.gov These strategies include the use of dual promoters, signal sequences like ompA, co-expression of homologous secretion factor genes, and multiple gene cartridges. aimspress.comnih.gov Fusion protein systems have also been employed, where the salmon this compound precursor is produced as part of a fusion protein (e.g., with glutathione-S-transferase) to enhance soluble intracellular expression. nih.govgoogle.comnih.gov

Expression in eukaryotic systems like Saccharomyces cerevisiae has also been investigated, involving the integration of a chimeric human/salmon this compound gene into the yeast genome using ribosomal DNA sequences as recombination sites. researchgate.net

Purification and Refolding Strategies for Recombinant this compound-Salmon

Purification of recombinant salmon this compound depends on the expression strategy. If produced as a soluble protein or secreted into the culture medium, standard chromatography techniques like affinity chromatography can be used. nih.govnih.govnih.gov

When expressed as inclusion bodies in E. coli, the protein needs to be isolated, denatured, and refolded to obtain the biologically active conformation. nih.govgoogle.com Refolding strategies aim to facilitate the formation of correct disulfide bonds and the native three-dimensional structure. google.com This often involves denaturing the protein under reducing conditions, followed by dilution into an aqueous solution to allow refolding and disulfide bond formation, sometimes in the presence of oxidizing agents like air or copper salts. google.com

For recombinant salmon this compound produced as a glycine-extended precursor, an in vitro amidation step is required to yield the biologically active, C-terminally amidated peptide. nih.govnih.govnih.gov This enzymatic conversion can be carried out using peptidylglycine alpha-amidating enzyme (α-AE). nih.govnih.gov

Preparation and Characterization of this compound-Salmon Conjugates for Research Probes

This compound-Salmon conjugates are prepared for various research applications, such as targeted delivery studies and investigations of its interaction with receptors. nih.govresearchgate.net These conjugates involve chemically linking salmon this compound to other molecules, such as biotin, bisphosphonates (BP), lipids, or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.netresearchgate.net

The preparation of conjugates often involves reacting salmon this compound with activated forms of the molecule to be conjugated. For example, bisphosphonate-salmon this compound conjugates have been synthesized by reacting sCT with sulfosuccinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate (sulfo-SMCC), followed by reaction with thiolated-BP. researchgate.net Biotinylated sCT has been prepared and characterized for studies on oral delivery. nih.gov PEGylation, the attachment of polyethylene glycol chains, has been used to improve enzymatic stability and potentially enhance therapeutic potential. nih.govresearchgate.net Lipidized sCT analogs have also been synthesized and characterized. researchgate.net

Characterization of these conjugates is essential to confirm the conjugation, determine the degree of labeling, and assess the retention of salmon this compound's bioactivity. Techniques used for characterization include high performance liquid chromatography (HPLC), reversed-phase HPLC, matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS), and Tris-Tricine SDS-PAGE. nih.govresearchgate.netresearchgate.net Bioactivity of the conjugates can be evaluated using assays such as intracellular cAMP stimulation in relevant cell lines. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound-Salmon | 16220016 |

| Fortical | 16220016 |

Interactive Data Tables

Here are some interactive data tables based on the information presented in the article:

Table 1: Amino Acid Differences between Human and Salmon this compound

| Feature | Human this compound | Salmon this compound |

| Number of Amino Acid Differences | - | 18 |

| C-terminal Amidation Required for Activity | Yes | Yes |

| Disulfide Bond Location | Cys1-Cys7 | Cys1-Cys7 |

Table 2: SPPS Coupling Time Examples for Salmon this compound

| Amino Acid Residue | Position(s) | Suggested Coupling Time |

| Cys | 1, 7 | 3 hours |

| Leu | 4, 9, 12 | 3 hours |

| Thr | 6 | 3 hours |

| Val | 8 | 3 hours |

| Lys | 11 | 3 hours |

| Other Amino Acids | Various positions | 1-1.2 hours |

Table 3: Characterization Techniques for Salmon this compound and Conjugates

| Technique | Application |

| RP-HPLC | Purification, Purity Analysis |

| LC-MS | Characterization |

| UPLC | Characterization |

| MALDI-TOF MS | Molecular Weight Determination, Conjugate Analysis |

| Tris-Tricine SDS-PAGE | Conjugate Analysis |

| Intracellular cAMP Assay | Bioactivity Assessment of Conjugates |

| ELISA | Bioactivity Assessment |

Impact of Manufacturing Processes on Peptide Impurity Profiles for Research Applications

Peptide synthesis, especially SPPS, involves repetitive cycles of coupling and deprotection steps. While highly effective, these processes are not always 100% efficient and can lead to a variety of unintended byproducts, collectively known as peptide-related impurities nih.govthermofisher.commolecularcloud.org. These impurities can arise from incomplete reactions, side reactions, or degradation during synthesis and purification nih.govthermofisher.comcreative-peptides.commolecularcloud.orgmdpi.com.

Common impurities observed in synthetic peptides include deletion peptides, where one or more amino acids are missing due to incomplete coupling or deprotection; insertion peptides, resulting from the coupling of excess activated amino acids; and peptides with modified amino acid residues nih.govcreative-peptides.commolecularcloud.orgmdpi.comomizzur.com. Modifications can include oxidation (e.g., of methionine), deamidation (e.g., of asparagine or glutamine), cyclization (e.g., pyroglutamate (B8496135) formation at the N-terminus), and racemization, leading to diastereomers nih.govmolecularcloud.orgmdpi.comomizzur.comomizzur.com. Incomplete removal of protecting groups used during synthesis can also result in impurities with residual chemical moieties attached nih.govcreative-peptides.commolecularcloud.orgomizzur.com. Furthermore, aggregation, both covalent and non-covalent, can occur during synthesis, purification, and storage molecularcloud.orgomizzur.com.

The specific impurity profile can differ depending on whether this compound-Salmon is produced synthetically or via rDNA technology frontiersin.orgnih.govregulations.govfda.gov. Synthetic routes are prone to impurities related to the chemical synthesis steps, such as deletions, insertions, and chemical modifications of amino acid side chains frontiersin.orgregulations.gov. rDNA technology, on the other hand, may introduce impurities related to the expression system, such as host cell proteins, DNA, or endotoxins, although the peptide sequence itself is typically precisely controlled regulations.gov.

For research applications, the presence of these impurities, even in trace amounts, can have significant consequences. In sensitive biological assays, such as T-cell assays, low levels of contaminating peptides or synthesis side-products can lead to false-positive results, potentially misinterpreting data in critical research or clinical trials nih.gov. Impurities might also possess different biological activities compared to the target peptide, or they could interfere with the intended interaction of the target peptide with its receptor or binding partner, thereby affecting the accuracy of functional studies nih.govcreative-peptides.comresearchgate.net. The "functional quality" of a peptide, which refers to its biomedical activity, can be altered by the presence of related impurities researchgate.net.

Characterization and quantification of peptide impurities are therefore essential for ensuring the quality and reliability of peptides used in research. Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), have become standard for identifying and quantifying peptide-related impurities rsc.orgresearchgate.net. LC-HRMS offers high selectivity, sensitivity, and accuracy, enabling the detection and structural characterization of impurities that might be present at very low levels, which traditional methods like HPLC-UV might not adequately resolve or detect researchgate.netrsc.orgresearchgate.net.

Studies on this compound-Salmon have identified numerous potential impurities. For instance, pharmacopoeial standards specify limits for certain known impurities uspbpep.com. Research has shown that comprehensive analysis can reveal a large number of impurities; one analysis of this compound-Salmon nasal spray products detected over 100 peptide impurities by LC/MS, with a subset present at levels above 0.1% or 0.5% complexgenerics.org.

The required purity level for a synthetic peptide in research applications depends on the sensitivity and nature of the study. While lower purity grades might be acceptable for some applications like antibody production, highly quantitative studies, in vivo research, and studies investigating structure-activity relationships typically require higher purity levels, often exceeding 95% or 98% thermofisher.combiocompare.com.

Advanced Analytical Methodologies for Calcitonin Salmon Research

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic techniques are fundamental for separating and analyzing complex mixtures, making them indispensable for assessing the purity of calcitonin-salmon and characterizing related substances. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are key techniques utilized for this purpose. nih.govnih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is widely used for the quantification and purity assessment of salmon this compound in raw materials and commercial formulations. turkjps.orgresearchgate.netturkjps.org Method development involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve optimal separation of this compound-salmon from impurities. Reverse-phase HPLC (RP-HPLC) is a common approach. nih.govturkjps.orgresearchgate.netingentaconnect.com

Validation of HPLC methods for this compound-salmon is performed according to regulatory guidelines, such as those from the ICH. turkjps.orgresearchgate.net This includes evaluating parameters like accuracy, precision, linearity, specificity, and sensitivity. turkjps.orgresearchgate.netturkjps.org For instance, a validated isocratic RP-HPLC method using a C18 column, a mobile phase of water:acetonitrile (65:35, v/v) containing 0.1% trifluoroacetic acid, and UV detection at 220 nm has been developed and shown to be specific, rapid, accurate, precise, and reproducible for salmon this compound quantification. turkjps.orgresearchgate.netturkjps.org This method demonstrated linearity in the range of 2.5-50 µg/mL with a correlation coefficient of 0.999. turkjps.orgresearchgate.netturkjps.org Recoveries averaged 100.64%, and relative standard deviations for intra- and inter-day precision were below 2.0%. turkjps.orgresearchgate.netturkjps.org

Another validated RP-HPLC method for salmon this compound analysis utilized a 5-µm octadecasilyl silica (B1680970) column and gradient elution with mobile phases containing tetramethylammonium (B1211777) hydroxide, water, and acetonitrile, adjusted to pH 2.5 with phosphoric acid, with UV detection at 210 nm. This method was found to be selective, precise, and rapid, showing excellent correlation with biological assay results. nih.gov

Interactive Table 1: Summary of HPLC Method Parameters for Salmon this compound Analysis

| Parameter | Method 1 (Isocratic RP-HPLC) turkjps.orgresearchgate.netturkjps.org | Method 2 (Gradient RP-HPLC) nih.gov |

| Column | Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) | Octadecasilyl silica (100 x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Acetonitrile (65:35, v/v) with 0.1% TFA | Gradient of Mobile Phase A (TMAH, water, acetonitrile, pH 2.5) and Mobile Phase B (TMAH, water, acetonitrile, pH 2.5) |

| Flow Rate | 1 mL/min turkjps.orgresearchgate.netturkjps.org | 1 mL/min nih.gov |

| Detection Wavelength | 220 nm turkjps.orgresearchgate.netturkjps.org | 210 nm nih.gov |

| Run Time | < 7 min turkjps.orgresearchgate.netturkjps.org | 21 min (gradient elution) nih.gov |

| Linearity Range | 2.5-50 µg/mL turkjps.orgresearchgate.netturkjps.org | Not specified in abstract, but method was validated nih.gov |

| Correlation Coefficient | 0.999 turkjps.orgresearchgate.netturkjps.org | Not specified in abstract nih.gov |

Capillary Electrophoresis (CE) in Peptide Analysis

Capillary Electrophoresis (CE) is another powerful technique for the analysis of peptides like this compound-salmon. nih.govresearchgate.netresearchgate.net CE can be used for purity assessment and to generate "electrophoresis fingerprints" for quality control. researchgate.netnih.gov Separations of salmon this compound and its related analogues, including tryptic digests, have been achieved by capillary zone electrophoresis (CZE). researchgate.netnih.gov Studies have shown successful separation of this compound peptides in fused silica capillaries, sometimes employing dynamic modification with poly-cationic polymers to manage electroosmotic flow. researchgate.netresearchgate.netnih.gov The migration order of peptides in CE can often be predicted based on their charge-to-(molecular mass) ratios. nih.gov CE coupled with mass spectrometry (MS) can provide further characterization. researchgate.netnih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is a critical tool for the detailed characterization and accurate quantification of this compound-salmon and its impurities. rsc.orgresearchgate.netnih.govresearchgate.netlcms.cznih.gov LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers high selectivity and sensitivity for monitoring peptide drug product quality. rsc.orgresearchgate.netnih.govnih.govresearchgate.netwaters.comlcms.cz

Peptide Mapping and Sequence Verification

Peptide mapping is a common MS-based technique used to confirm the amino acid sequence of a protein or peptide. rsc.orgnih.gov For this compound-salmon, this involves enzymatic digestion (e.g., with trypsin) to produce smaller peptide fragments. nih.govnih.govresearchgate.netnih.gov These fragments are then separated, typically by chromatography (like UHPLC), and analyzed by MS/MS. rsc.orgnih.govlcms.cz The fragmentation patterns obtained from MS/MS allow for the identification of b and y ions, which can be used to verify the amino acid sequence. rsc.orgnih.govlcms.cz This approach can also identify modifications within the peptide sequence. rsc.orgnih.gov LC-HRMS/MS has been successfully used to confirm the sequence of salmon this compound and its related impurity standards. nih.gov High-throughput methods using UHPLC-HRMS have been developed for peptide mapping and amino acid sequencing of this compound-salmon, achieving 100% protein coverage and confirming the identity based on tryptic digest masses. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Quantification

HRMS provides accurate mass measurements, which are essential for the precise quantification of peptides and the identification of impurities. rsc.orgresearchgate.netnih.govnih.govresearchgate.netwaters.comlcms.cz LC-HRMS methods have been developed and validated for the quantification of salmon this compound and its related impurities. rsc.orgresearchgate.netnih.govnih.govresearchgate.net These methods offer advantages over traditional HPLC-UV methods by providing greater specificity and sensitivity, particularly for low-level impurities. rsc.org

Studies have demonstrated the suitability of LC-HRMS for monitoring the quality of peptide drug products like salmon this compound, showing high selectivity, sensitivity, accuracy, and precision. rsc.orgresearchgate.netnih.gov For instance, an LC-HRMS method using a quadrupole time-of-flight (QTof) mass spectrometer achieved sensitive and robust quantification of salmon this compound from serum with a lower limit of quantification (LLOQ) of 50 pg/mL, demonstrating excellent accuracy (90–110%) and reproducibility (CVs <10%). waters.comlcms.cz Another LC-MS/MS method using a tandem quadrupole mass spectrometer achieved an LLOQ of 25 pg/mL from a smaller serum volume. lcms.cz HRMS can quantify impurities even when they co-elute chromatographically. researchgate.netnih.gov

Interactive Table 2: Examples of MS-Based Quantification Parameters for Salmon this compound

| Technique | Instrument Type | Sample Matrix | LLOQ | Accuracy | Reproducibility (CV%) | Reference(s) |

| LC-HRMS | Xevo G2-XS QTof MS | Human Serum | 50 pg/mL | 90–110% | < 10% | waters.comlcms.cz |

| LC-MS/MS | Xevo TQ-XS Tandem Quadrupole MS | Human Serum | 25 pg/mL | Not specified | Not specified | lcms.cz |

| LC-HRMS (Impurities) | Not specified (general method) | Peptide Material | 0.02-0.04 µM (LOD) | > 85% | < 10% | researchgate.netnih.gov |

Spectroscopic Techniques for Conformational and Stability Studies

Spectroscopic techniques are valuable for investigating the conformational structure and stability of this compound-salmon. Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose. lcms.czwaters.comcapes.gov.br

CD spectroscopy can provide information about the secondary structure of proteins and peptides, such as the presence of alpha-helices and beta-sheets. researchgate.netnih.gov Studies using CD spectroscopy have investigated the conformational changes of salmon this compound in different solvent environments, including mixtures of methanol/water and trifluoroethanol (TFE)/water. researchgate.net These studies have shown that salmon this compound can adopt alpha-helical structures in such media. researchgate.net CD experiments can also distinguish the ordering of the disulfide bond from alpha-helix formation. researchgate.net

NMR spectroscopy, particularly two-dimensional NMR, can provide detailed information about the three-dimensional structure and dynamics of peptides in solution. acs.org NMR has been used to study the solution conformation of salmon this compound, for example, in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. acs.org Conformational transitions and the mechanism of fibrillation of this compound have also been studied using high-resolution solid-state 13C NMR. nih.gov These spectroscopic studies contribute to understanding how factors like solvent composition, temperature, and interactions with other molecules can influence the conformation and stability of this compound-salmon. researchgate.netnih.govnih.govaimspress.com

Compound Names and PubChem CIDs

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure content of proteins and peptides like salmon this compound. CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (typically 190-250 nm) is indicative of the peptide backbone conformation, revealing the presence and proportion of α-helices, β-sheets, turns, and random coil structures.

Research utilizing CD spectroscopy has shown that salmon this compound can adopt different secondary structures depending on the solvent environment. In aqueous solutions, sCT generally exhibits a random coil structure, which is typical for small peptides. researchgate.net However, in media with low dielectric constants, such as methanol/water and trifluoroethanol/water mixtures, sCT can adopt an α-helical structure, comprising up to 40-48% of the amino acids. nih.govresearchgate.net CD experiments can distinguish the ordering of the Cys1-Cys7 disulfide link from the α-helix formation. nih.govresearchgate.net Studies have shown that sCT adopts the α-helical structure more readily than human this compound as solvent polarity is reduced. nih.govresearchgate.net In trifluoroethanol (TFE)/water mixtures, the α-helix formation for sCT can be a two-step process. nih.govresearchgate.net

CD spectroscopy is also used to monitor conformational changes associated with sCT aggregation. As sCT aggregates into amyloid material, it can adopt a combination of α-helix and β-sheet structures. researchgate.net Studies investigating the interaction between sCT amyloid prefibrillar oligomers and lipid-raft models have used CD to show that lipid rafts can foster the formation of β-structures. mdpi.com CD measurements have also been employed to monitor the time course of sCT fibril formation, showing a decrease in the random coil conformation over time as fibrils form. nih.gov Near- and far-UV CD data have been used to assess the similarity in secondary and tertiary structure between different formulations of salmon this compound. researchgate.net CD spectra showing minima at 208 and 222 nm are typical of an α-helix structure and characteristic of the native conformational structure of sCT in the presence of an organic solvent. acs.org

Fluorescence Spectroscopy for Protein Conformational Changes and Interactions

Fluorescence spectroscopy is a sensitive technique used to study protein conformational changes, dynamics, and interactions. Intrinsic fluorescence from aromatic amino acid residues, such as tyrosine and tryptophan (though sCT lacks tryptophan), can be used to probe the local environment and conformational state of the protein. Extrinsic fluorescent dyes can also be used to report on specific aspects of protein structure or interactions.

Intrinsic tyrosine fluorescence measurements have been shown to correlate with changes in the far ultraviolet CD spectra associated with the peptide backbone of calcitonins. nih.gov Fluorescence spectroscopy has been used to analyze the stability of sCT formulations. Assays involving intrinsic tyrosine fluorescence, as well as the use of extrinsic dyes like 1-anilino-naphthalene-8-sulfonate (ANS) and Nile Red, have been employed to study protein conformational changes in sCT formulations. unige.chnih.gov Increased ANS and Nile Red fluorescence has been observed for most sCT formulations at higher pH values, indicating conformational changes. unige.ch Fluorescence spectroscopy has suggested that certain formulations of sCT are structurally stable. srce.hr The critical micelle concentration (CMC) of copolymers used in sCT delivery systems has been determined using pyrene (B120774) as a fluorescent hydrophobic probe. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, residue-specific information about the three-dimensional structure and dynamics of proteins and peptides in solution. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for assigning resonances and determining spatial proximities, which are then used for structural calculations.

NMR spectroscopy has been used for the sequential 1H NMR assignment and secondary structure determination of salmon this compound in solution. nih.gov Studies in 90% DMSO-d6/10% 1H2O have shown that an extended conformation is the dominant feature, with indications of a short double-stranded antiparallel β-sheet in the central region (residues 12-18) and tight turns. nih.gov No evidence for a regular helical segment was found under these conditions. nih.gov The β-sheet structure observed by NMR in this solvent system favors an amphipathic distribution of residues. nih.gov

In contrast, NMR studies of sCT in 90% MeOH-10% H2O have indicated that the heptaresidue loop formed by the disulfide bond is followed by an α-helical segment from Val-8 through Tyr-22. nih.govosti.gov A region of conformational heterogeneity has been observed around residues 20-25, attributed to the slow cis-trans isomerism of Pro-23. nih.govosti.gov The C-terminal segment in this solvent is found to exist in an extended conformation. nih.govosti.gov NMR spectroscopy, along with molecular dynamics calculations, has been used to study sCT analogs and assess their helix content, supporting the idea of a relationship between a definite helix length and bioactivity. rcsb.org NMR studies have also supported the similarity of the three-dimensional structure and molecular dynamics between different sCT formulations. researchgate.net Proton nuclear magnetic resonance spectroscopy (1H NMR) is used to determine the structural composition of copolymers used in sCT delivery systems. acs.org

Immunochemical Assays for Research Quantitation and Detection (e.g., ELISA development for non-clinical samples)

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used in research for the quantitative detection and measurement of salmon this compound in various sample types, including non-clinical samples. These assays utilize the specific binding between antibodies and sCT to achieve sensitive and selective detection.

ELISA kits for the quantitative determination of salmon this compound in biofluid samples are commercially available for research use. innov-research.comreddotbiotech.com These kits often employ a competitive inhibition ELISA format. innov-research.comreddotbiotech.comkreativetechnolabs.comassaygenie.com In this format, sCT present in the sample competes with a labeled sCT conjugate for binding to a capture antibody coated on a microplate. innov-research.comreddotbiotech.comkreativetechnolabs.comassaygenie.com The amount of bound conjugate is inversely proportional to the concentration of sCT in the sample. innov-research.comreddotbiotech.comkreativetechnolabs.com Detection is typically achieved using an enzyme-linked reporter (e.g., horseradish peroxidase conjugated to avidin) and a chromogenic substrate (e.g., TMB), with color development measured spectrophotometrically. innov-research.comreddotbiotech.comkreativetechnolabs.com

ELISA methods offer high sensitivity and specificity for sCT detection. kreativetechnolabs.com The detection range and sensitivity of these assays can vary depending on the specific kit, with reported ranges such as 0.312-20 ng/mL and sensitivity as low as 0.085 ng/mL. innov-research.comreddotbiotech.com ELISA is a valuable tool for quantifying sCT in research studies, including those evaluating the stability of sCT formulations or assessing the presence of sCT in biological samples from non-clinical studies. researchgate.net While some analytical methods for sCT, such as biological or radioimmunoassay techniques, may have high variability and low accuracy, chromatographic and immunochemical methods like ELISA can overcome some of these limitations. ingentaconnect.com ELISA has been used to demonstrate similarity in biological properties between different sCT formulations. researchgate.net The development of ELISAs for non-clinical samples is crucial for pharmacokinetic and pharmacodynamic studies in research settings.

Preclinical and Mechanistic Studies in Non Human Models

In Vitro Studies on Calcitonin-Sensitive Cell Lines

In vitro studies using cell lines responsive to this compound have been instrumental in elucidating the direct cellular effects of this compound-salmon, particularly on cells involved in bone remodeling.

Effects on Cell Proliferation and Differentiation (e.g., osteoclasts, chondrocytes)

This compound has been shown to significantly inhibit the activity of osteoclasts, the cells responsible for bone resorption. nih.gov Studies indicate that this compound can inhibit both the differentiation and activity of osteoclasts. ribocentre.org Specifically, it is known to inhibit the function and formation of osteoclasts, which express the this compound receptor. nih.gov While the primary focus is on osteoclasts, there is mention of potential effects on chondrocytes in the context of processes like fracture healing. ribocentre.org

Detailed findings regarding osteoclast inhibition include:

| Cell Type | Effect of this compound-Salmon | Mechanism | Source |

| Osteoclasts | Inhibition of activity | Direct effect via this compound receptor | nih.gov, nih.gov |

| Osteoclasts | Inhibition of differentiation | Interaction with cellular processes | ribocentre.org |

| Osteoclasts | Inhibition of formation and function | Binding to this compound receptor on cells | nih.gov |

| Chondrocytes | Potential effects (e.g., fracture healing) | Further investigation may be needed | ribocentre.org |

Receptor Expression and Dynamics in Cultured Cells

The biological effects of this compound-salmon are mediated through its binding to the this compound receptor (CTR). The CTR is expressed in various cell types, including osteoclasts and kidney cells, which are key targets for this compound action. The function and ligand binding of the CTR can be influenced by receptor activity-modifying proteins (RAMPs).

Key points regarding receptor expression and dynamics:

| Receptor | Primary Cell Types Expressing Receptor | Modulatory Proteins | Source |

| This compound Receptor (CTR) | Osteoclasts, Kidney cells | RAMPs |

Investigations into Cell Signaling Pathways in Response to this compound-Salmon

This compound-salmon primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is particularly important in osteoclasts, where the increase in cAMP is rapid and transient and contributes to the inhibition of bone resorption. The binding of this compound to the CTR activates a Gs protein, which in turn stimulates adenylyl cyclase, increasing cAMP and activating protein kinase A (PKA). rxlist.com While the cAMP pathway is predominant, there is also mention of potential activation of the phospholipase C (PLC)/inositol trisphosphate (IP3)/Ca2+ pathway. rxlist.com

Major signaling pathways identified:

| Pathway Component | Activation/Effect | Primary Cell Type | Source |

| This compound Receptor (CTR) | Binding of this compound-Salmon | Osteoclasts, Kidney cells | , rxlist.com,, |

| Gs Protein | Activation | Osteoclasts | rxlist.com, |

| Adenylyl Cyclase | Activation | Osteoclasts | , rxlist.com, |

| cAMP | Increase (rapid and transient) | Osteoclasts | , rxlist.com,, |

| Protein Kinase A (PKA) | Activation | Osteoclasts | |

| PLC/IP3/Ca2+ | Potential activation | Osteoclasts | rxlist.com |

In Vivo Research in Animal Models

In vivo studies using animal models have provided evidence for the systemic effects of this compound-salmon, particularly on bone metabolism and renal physiology.

Modulatory Effects on Bone Metabolism (e.g., osteoclast activity, osteoblast function)

In animal models, this compound-salmon has been shown to inhibit osteoclast activity and reduce bone resorption. nih.gov This leads to a net effect that can increase bone mass and help reduce plasma calcium levels. The effects on bone formation by osteoblasts are considered less clear or potentially indirect compared to the direct inhibitory effects on osteoclasts.

Observed effects on bone metabolism in vivo:

| Bone Cell Type | Effect of this compound-Salmon | Outcome | Source |

| Osteoclasts | Inhibition of activity | Reduced bone resorption | nih.gov, |

| Osteoblasts | Less clear/Indirect effects | Bone formation | |

| Overall | Increase in bone mass | Due to reduced resorption |

Renal Physiological Effects (e.g., electrolyte homeostasis)

This compound-salmon also exerts effects on the kidneys, influencing electrolyte homeostasis. It has been shown to inhibit the tubular reabsorption of calcium and phosphate (B84403), resulting in increased renal excretion of these ions. This action contributes to the regulation of calcium and phosphate levels in the body.

Renal effects observed in vivo:

| Ion | Renal Effect of this compound-Salmon | Outcome in Excretion | Source |

| Calcium | Inhibition of tubular reabsorption | Increased excretion | ,, |

| Phosphate | Inhibition of tubular reabsorption | Increased excretion | ,, |

Central Nervous System (CNS) Effects and Neuro-Modulation Research

Preclinical research in animal models has explored the effects of salmon this compound on the central nervous system, revealing potential roles in neuro-modulation, particularly concerning pain processing and mood regulation. Studies have indicated that salmon this compound can influence neuronal activity and interact with various neurotransmitter systems. For instance, studies in anesthetized rats demonstrated that iontophoretically applied salmon this compound consistently inhibited spontaneous activity in neurons within the anterior hypothalamic nucleus and subthalamus, while having minimal effect on cortical and thalamic neurons. It also inhibited glutamate-evoked activity in tested neurons. Intraventricular administration of salmon this compound in rats led to a marked decrease in the spontaneous discharge of hypothalamic cells. researchgate.net Furthermore, salmon this compound has been shown to modulate intracellular calcium levels in mouse brain synaptosomes, suggesting a role as a neuromodulator within the central nervous system. guidetopharmacology.org

Investigation of Analgesic Mechanisms in Animal Pain Models

Salmon this compound has demonstrated analgesic properties in various animal models of pain. researchgate.netdrugbank.commims.com Evidence suggests that a primary mechanism underlying this analgesic effect is mediated by central actions on the serotonergic system. drugbank.com Studies in animal models have shown that the efficacy of salmon this compound is enhanced by co-administration of serotonergic agonists and reduced by antagonists, indicating an interaction with serotonergic pathways involved in pain modulation.

Research in ovariectomized rats, used as a model for osteoporotic pain, suggests that the analgesic action of this compound may involve the restoration of serotonin (B10506) receptors that regulate selective glutamate (B1630785) release from C-afferent fibers. Additionally, studies investigating neuropathic pain mechanisms propose that salmon this compound can normalize sodium channel expression in damaged peripheral nerves, contributing to pain relief.

Other proposed mechanisms for the analgesic effects observed in animal models include the potential to increase circulating levels of endogenous opioids and act as an agonist at endorphin receptors. drugbank.com Studies utilizing the writhing test in mice have also demonstrated the antinociceptive effects of salmon this compound. Further investigation in mice indicated that salmon this compound could influence the analgesic effects mediated by selective kappa-opioid agonists. More recent research in rats suggests that salmon this compound may ameliorate migraine pain by modulating this compound gene-related peptide (CGRP) release and influencing dural mast cell degranulation.

| Proposed Analgesic Mechanisms of Salmon this compound in Animal Models |

| Modulation of central serotonergic pathways drugbank.com |

| Restoration of serotonin receptors in pain pathways |

| Normalization of sodium channel expression in damaged nerves |

| Increase in endogenous opioid levels drugbank.com |

| Agonism at endorphin receptors drugbank.com |

| Modulation of CGRP release |

| Influence on dural mast cell degranulation |

| Modulation of intracellular calcium in CNS guidetopharmacology.org |

Studies on Antidepressant-like Effects and Underlying Pathways

Studies in animal models have provided evidence for antidepressant-like effects of salmon this compound. Chronic administration of salmon this compound has been shown to exert an antidepressant effect in mouse models subjected to chronic restraint stress (CRS). This observed effect is associated with the modulation of the p38 MAPK signaling pathway.

Furthermore, even a single administration of salmon this compound was found to successfully alleviate depressive-like behaviors in CRS mice. The antidepressant effect of salmon this compound in these models appears to be mediated, at least in part, via the amylin signaling pathway. Research using AC187, a potent amylin receptor antagonist, demonstrated that blocking amylin receptors significantly eliminated the antidepressant effects of salmon this compound. Salmon this compound is recognized as a potent agonist of amylin receptors. Beyond mood regulation, studies in rodents have also indicated that salmon this compound affects brain regions associated with reward, such as the lateral dorsal tegmental area (LDTg), ventral tegmental area (VTA), and nucleus accumbens (NAc) shell, modulating alcohol-related behaviors.

| Antidepressant-like Effects and Associated Pathways in Animal Models |

| Amelioration of depressive-like behaviors in CRS mice |

| Modulation of the p38 MAPK signaling pathway |

| Activation of the amylin signaling pathway |

| Modulation of reward-related brain areas |

Endocrine System Interactions and Feedback Loops in Animal Models

Animal studies have been crucial in understanding the interactions of salmon this compound with the endocrine system, particularly its role in calcium homeostasis and its relationship with other hormones. Endogenous this compound, primarily acting on bone, participates alongside parathyroid hormone (PTH) in the homeostatic regulation of blood calcium levels in certain animal species. Elevated blood calcium concentrations stimulate increased secretion of this compound, which in turn inhibits bone resorption, thereby reducing the transfer of calcium from bone to the bloodstream and helping to restore blood calcium towards normal levels.

Comparative studies in animals have shown that salmon this compound exhibits a markedly greater natriuretic effect (increasing sodium excretion) compared to porcine or human this compound, although their effects on calcium excretion are relatively similar. The effects on potassium excretion in animals can vary, sometimes showing an increase and sometimes remaining unchanged. Increased water excretion has also been observed in animal models treated with this compound. Salmon this compound appears to have minimal impact on the glomerular filtration rate in these studies.

Interactions between this compound and PTH have been noted in animal models. Acute decreases in serum calcium induced by this compound can lead to immediate increases in circulating PTH levels. There is also a theoretical possibility, supported by some animal data, that chronic this compound treatment could potentially result in hyperplasia of the parathyroid glands and elevated basal PTH secretion, a phenomenon known as secondary hyperparathyroidism. The interplay between PTH and this compound on bone is complex; while they have opposing effects on the tubular reabsorption of calcium, they can act in concert to reinforce phosphate excretion.

Beyond calcium regulation, studies in common carp (B13450389) have indicated that salmon this compound can stimulate the secretion of 17β-estradiol by ovarian follicles. Research in rats has also demonstrated that salmon this compound can inhibit anterior pituitary cell proliferation and attenuate both baseline and thyrotropin-releasing hormone (TRH)-stimulated prolactin secretion.

Comparative Physiological Studies across Vertebrate Species

This compound is a polypeptide hormone composed of 32 amino acids that plays a role in calcium homeostasis across various vertebrate species. It is produced by the parafollicular cells (C cells) of the thyroid gland in mammals and by the ultimobranchial gland in non-mammalian vertebrates, including birds and fish. While the general structure includes a conserved ring of seven amino acid residues at the N-terminus, the specific amino acid sequence of this compound varies between species.

Salmon this compound has been found to possess greater physiological potency and analgesic activity compared to mammalian forms of the hormone. drugbank.com It also exhibits prolonged receptor activation and binding characteristics when compared to human this compound.

The physiological role of this compound, particularly concerning calcium regulation, shows variations across vertebrate classes. In fish, the role of this compound in calcium homeostasis is less clear and has been a subject of some controversy; it may serve functions beyond calcium regulation, potentially acting as a neurotransmitter. Studies in fish species, such as rainbow trout and common carp, have investigated the effects of salmon this compound on processes like calcium uptake and hormone secretion.

Comparative genomic studies suggest that the this compound of primitive bony fish has been conserved through the evolution to birds, while mammalian this compound shows greater divergence. Investigations in the Atlantic hagfish, a jawless fish, showed no change in blood and urine calcium levels following the administration of salmon this compound, highlighting potential physiological differences in calcium regulation mechanisms in this ancient lineage. Anatomical differences in the source of this compound are also evident; in mammals, the this compound-producing C-cells are integrated into the thyroid gland, whereas in non-mammalian vertebrates, the ultimobranchial gland functions as a distinct endocrine organ. Comparative animal studies evaluating the natriuretic effects of this compound from different species have consistently shown that salmon this compound is more potent than its porcine or human counterparts.

Comparative Research and Analog Development

Comparison with Endogenous Calcitonin Peptides (e.g., human, porcine, eel, chicken this compound)

This compound is a 32-amino acid peptide hormone produced by the parafollicular cells of the thyroid gland in mammals and the ultimobranchial gland in birds and fish. While the core function of this compound in calcium homeostasis is conserved across species, there are significant differences in the amino acid sequences, leading to variations in biological activity and potency. Salmon this compound is notably more potent and longer-acting than mammalian calcitonins, including human and porcine this compound. nih.govcmdm.tw Eel and chicken calcitonins also exhibit higher biological activities for humans compared to human this compound.

Studies have shown that salmon this compound is approximately 40 to 50 times more potent than human this compound in inhibiting osteoclastic bone resorption. This heightened potency is a key reason for the therapeutic use of salmon this compound in humans for conditions such as osteoporosis and Paget's disease. nih.gov The differences in potency are attributed, in part, to variations in the amino acid sequence, particularly in residues 10 to 27, where human and salmon this compound differ at 18 positions. nih.gov

Receptor Affinity and Selectivity Comparisons

The pharmacological effects of this compound peptides are mediated through binding to specific this compound receptors (CTR), which are G protein-coupled receptors (GPCRs). Comparative studies have revealed differences in the binding affinity and kinetics of this compound peptides from different species to the human this compound receptor. Salmon this compound generally exhibits higher binding affinity and prolonged receptor activation compared to human this compound.

Furthermore, salmon this compound has been shown to bind with high affinity not only to this compound receptors but also to amylin receptors, acting as a dual agonist. This contrasts with human this compound, which has poor affinity for amylin receptors. The superior binding affinity of salmon this compound at amylin receptors shows no discrimination between amylin and this compound receptors in vitro.

Studies using rat this compound receptor isoforms have demonstrated that the C1b receptor exhibits decreased affinity for porcine this compound compared to salmon this compound, and has a low affinity for human this compound.

Differential Intracellular Signaling Pathway Activation

This compound receptors can couple to multiple intracellular signaling pathways, including those mediated by cAMP, phospholipase C (PLC), and ERK activation. Research comparing salmon and human this compound has revealed differences in their ability to activate these pathways, particularly over time.

While salmon and human this compound can be equipotent in activating cAMP production during short-term stimulation, salmon this compound induces a more prolonged activation of cAMP signaling compared to human this compound. This prolonged signaling by salmon this compound has been observed for up to 72 hours, whereas human this compound's effect diminishes much earlier. This suggests a ligand bias where salmon and human this compound activate qualitatively different signaling responses via the human this compound receptor.

Activation of this compound receptors also leads to β-arrestin recruitment, and salmon this compound stimulation results in prolonged β-arrestin recruitment compared to human this compound. Intracellular signaling pathways, such as the protein kinase A (PKA) and protein kinase C (PKC) pathways, are involved in mediating the effects of this compound, including receptor down-regulation and inhibition of bone resorption. Studies suggest the PKC pathway plays an important role in homologous CTR down-regulation and the inhibition of bone-resorbing activity by this compound.

Structure-Activity Relationship (SAR) Studies of this compound-Salmon Analogues

Structure-Activity Relationship (SAR) studies have been crucial in understanding how the specific amino acid sequence and structural features of salmon this compound contribute to its high potency and prolonged action. This compound peptides share common structural features, including an N-terminal disulfide-bonded ring and a central region with a propensity to form an alpha-helix, and a C-terminal amide.

The N-terminal disulfide-bonded ring (residues 1-7) is essential for biological activity. The central region, particularly residues 8-18 in CGRP (a related peptide), is an area of potential alpha-helix formation. SAR studies on salmon this compound analogues have aimed to identify key residues and structural motifs responsible for receptor binding and activation.

Impact of Amino Acid Substitutions and Truncations on Receptor Binding and Activity

Amino acid substitutions and truncations within the salmon this compound sequence can significantly impact its receptor binding affinity and biological activity. Studies involving truncated salmon this compound analogues have shown that increasing truncation of N-terminal residues can lead to a corresponding increase in the rate of peptide dissociation from the receptor.

Specific amino acid substitutions can also alter binding and activity. For instance, analogues designed to modify the length or composition of the central alpha-helical region have demonstrated that a defined helix length and the presence of specific residues are important for high binding affinity and hypocalcemic activity. Chimeric peptides, where parts of the salmon this compound sequence are replaced with corresponding regions from human this compound, have shown that the C-terminal portion can influence binding reversibility.

Influence of Peptide Secondary Structure (e.g., α-helix) on Biological Activity

The secondary structure, particularly the formation of an alpha-helix in the central region of the peptide, plays a significant role in the biological activity of this compound peptides. Salmon this compound's greater potency compared to human this compound has been attributed, in part, to its greater propensity to adopt an alpha-helical structure.

Studies on model peptides and this compound analogues have demonstrated that the ability to form an amphiphilic alpha-helical structure is important for binding to this compound receptors. The correct length and specific residues within the helix are crucial for optimal binding affinity and biological activity. The alpha-helical structure in the central region is a common feature of the this compound/CGRP family peptides and is thought to be important for interaction with the plasma membrane and receptor binding. Basic amino acid substitutions in the interior of the this compound molecule can enhance potency, potentially by conferring a more helical structure to this region.

Development of Novel this compound Receptor Agonists and Antagonists as Research Probes

The understanding gained from comparative research and SAR studies has facilitated the development of novel this compound receptor agonists and antagonists, which serve as valuable research probes to further investigate the this compound receptor system and its physiological roles.

Truncated forms of this compound peptides, such as salmon this compound 8-32 (sCT(8-32)), are commonly used as antagonists of this compound receptors. These truncated peptides lack the full agonistic activity but can still bind to the receptor, thereby blocking the binding and action of endogenous or exogenous agonists.